2-(Trifluoromethyl)propene

Vue d'ensemble

Description

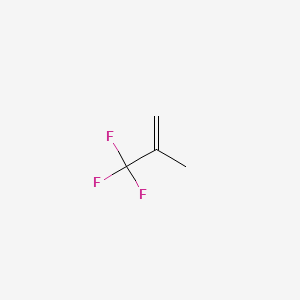

2-(Trifluoromethyl)propene is an organic compound with the molecular formula C₄H₅F₃. It is a fluorinated alkene, characterized by the presence of three fluorine atoms and a methyl group attached to the propene backbone. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propene can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or other separation techniques. The process is optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Reactions with Oxygen Atoms

Oxygen atoms generated via mercury-sensitized nitrous oxide decomposition react with 2-(trifluoromethyl)propene to form two primary products:

-

2-(Trifluoromethyl)-propylene oxide

-

2-(Trifluoromethyl)-propionaldehyde

This reaction proceeds via an addition mechanism across the double bond, with a relative rate constant of 0.077 compared to butene-1. The product distribution remains consistent across pressures of 10–500 mm Hg .

OH Radical-Initiated Reactions

OH radicals add to the terminal carbon of the double bond, forming hydroxyalkyl radicals. Subsequent reaction with O₂ yields hydroxyalkyl peroxy radicals, which decompose via C–C bond cleavage. Key products include:

| Reaction Pathway | Major Products | Co-Products |

|---|---|---|

| C₁–C₂ cleavage | CH₃C(O)F (98 ± 5%) | HC(O)H (89 ± 7%) |

| Terminal addition | CF₃C(O)F (103 ± 8%) | HC(O)F (96 ± 7%) |

| Intermediate decomposition | CF₃C(O)CF₃ (91 ± 8%) | HC(O)H (98 ± 12%) |

This mechanism aligns with Atkinson’s model for OH radical addition to alkenes .

Reactions with Nucleophiles and Electrophiles

The compound’s high reactivity enables participation in both heterolytic and homolytic pathways:

Nucleophilic Additions

-

Trifluoromethylthiocopper (CF₃SCu) : Forms allylic and vinylic substituted products, including bis-(trifluoromethyl) disulfide (CF₃SSCF₃) and 3,3,3-trifluoropropionyl fluoride (CF₃CH₂C(O)F) .

-

Sulfur Trioxide (SO₃) : Yields fluorosulfonate derivatives under controlled conditions .

Electrophilic Reactions

-

Limited reactivity with electrophiles due to electron-withdrawing CF₃ groups, though sluggish reactions with tributyltin cyanide (Bu₃SnCN) have been reported .

Stability and Polymerization

-

Stability : Air- and moisture-stable under ambient conditions but reacts vigorously with active metals (e.g., Na, K) .

-

Hazardous Decomposition : Emits toxic fluorinated byproducts (e.g., HF, COF₂) upon combustion .

Reaction with Ketones

In the presence of acetone or cyclic ketones, this compound undergoes cycloaddition to form substituted pyridinium derivatives. For example:

| Ketone | Product | Yield |

|---|---|---|

| Acetone | 2-Trifluoromethyl-6-methyl-N-arylpyridinium | 50–90% |

| Cyclohexanone | 2-Trifluoromethyl-5,6,7,8-tetrahydroquinolinium | 75–90% |

This reaction provides a synthetic route to fluorinated heterocycles .

Key Mechanistic Insights

Applications De Recherche Scientifique

2-(Trifluoromethyl)propene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mécanisme D'action

The mechanism by which 2-(Trifluoromethyl)propene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary, but the fluorine atoms often play a crucial role in modulating the compound’s chemical behavior and interactions with other molecules .

Comparaison Avec Des Composés Similaires

- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid

- 2-Bromo-3,3,3-trifluoro-1-propene

- 1-Chloro-3,3,3-trifluoropropene

Comparison: 2-(Trifluoromethyl)propene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group. This structure imparts distinct chemical properties, such as higher reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group also influences its behavior in various chemical reactions, making it a valuable compound in both research and industrial applications .

Activité Biologique

2-(Trifluoromethyl)propene, a compound with the molecular formula C4H5F3, has garnered attention in various fields of research due to its unique biological properties and potential applications. This article explores its synthesis, biological activities, and implications in medicinal chemistry and environmental science.

Synthesis of this compound

The synthesis of this compound typically involves the trifluoromethylation of propene using various reagents. Recent studies have reported new synthetic routes that enhance yield and purity. For instance, one method utilizes trifluoroacetyl chloride in the presence of a base to generate the desired compound efficiently .

Antibacterial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. A study highlighted that a related trifluoromethyl ketone demonstrated potent antibacterial effects against various strains, suggesting that this compound may possess similar properties .

Herbicidal Effects

In the context of agriculture, trifluoromethyl-containing compounds have been investigated for their herbicidal properties. A natural products approach to herbicide discovery has shown that these compounds can effectively target herbicide-resistant weeds, making them valuable in crop protection strategies .

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for human health and the environment. Studies suggest that while the compound may exhibit low acute toxicity, its long-term effects and potential for bioaccumulation require further investigation. Current data indicate that it is unlikely to bioaccumulate significantly in aquatic or terrestrial organisms due to its high volatility .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of various trifluoromethyl compounds, including derivatives of this compound. The results revealed that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TF18 | E. coli | 32 µg/mL |

| TF18 | S. aureus | 16 µg/mL |

| 2-TFMP | P. aeruginosa | 64 µg/mL |

Case Study 2: Herbicide Resistance

In agricultural applications, a series of experiments were conducted to assess the effectiveness of trifluoromethylated herbicides against resistant weed species. The results indicated that these compounds could significantly reduce weed biomass compared to traditional herbicides.

| Herbicide Type | Weed Species | Reduction in Biomass (%) |

|---|---|---|

| Trifluoromethyl | Amaranthus palmeri | 85% |

| Traditional Herbicide | Amaranthus palmeri | 40% |

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOAJCOCCYFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190834 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-00-5 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway observed when 2-(Trifluoromethyl)propene reacts with oxygen atoms?

A1: Research indicates that the reaction of this compound with oxygen atoms, generated through the mercury-sensitized decomposition of nitrous oxide, primarily results in the formation of addition products. These products are 2-(Trifluoromethyl)propylene oxide and 2-(Trifluoromethyl)propionaldehyde. This reaction pathway is dominant across a pressure range of 10–500mm Hg. []

Q2: How does the rate of reaction between this compound and oxygen atoms compare to that of butene-1 with oxygen atoms?

A2: Studies have shown that the rate constant for the reaction of this compound with oxygen atoms is significantly slower compared to butene-1. When measured against butene-1, the relative rate constant for this compound is determined to be 0.077. []

Q3: How does fluorine substitution in ethylenes, specifically in the context of this compound, impact their reactivity with oxygen atoms?

A3: Research comparing the reactions of oxygen atoms with ethylene and various fluoroethylenes, including this compound, reveals that fluorine substitution significantly influences their reactivity. [] The presence of fluorine atoms in the molecule alters the electron distribution within the double bond. This alteration subsequently impacts the activation energy required for the reaction with oxygen atoms, affecting the overall reaction rate.

Q4: Can you provide the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C4H4F3. It has a molecular weight of 123.07 g/mol.

Q5: Are there any known examples of this compound being used as a reagent in the synthesis of other compounds?

A5: Yes, this compound plays a significant role in the thermolysis of specific cyclic azo compounds, namely 4,4,8,8-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]oct-2-enes. During this process, it is cycloeliminated, leading to the formation of various nitrogen-containing heterocycles, including dihydro-1H-1,2-diazepines and 1-vinyl-1H-pyrazoles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.